molecular formula C8H5BrN4 B6274945 3-(4-bromophenyl)-1,2,4,5-tetrazine CAS No. 56107-99-4

3-(4-bromophenyl)-1,2,4,5-tetrazine

Cat. No.: B6274945
CAS No.: 56107-99-4
M. Wt: 237.1
InChI Key:
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Description

3-(4-Bromophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the tetrazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The tetrazine ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

    Oxidation and Reduction Reactions: The tetrazine ring can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Cycloaddition Reactions: These reactions typically require heat or light to proceed.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted tetrazines, while cycloaddition reactions can produce complex heterocyclic structures .

Scientific Research Applications

3-(4-Bromophenyl)-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different chemical properties and applications.

    4-(4-Bromophenyl)-thiazol-2-amine: Shares the 4-bromophenyl group but has a thiazole ring instead of a tetrazine ring.

Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry .

Properties

CAS No.

56107-99-4

Molecular Formula

C8H5BrN4

Molecular Weight

237.1

Purity

91

Origin of Product

United States

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